molecular formula C8H17NO2 B7875134 3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine

3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine

Cat. No.: B7875134
M. Wt: 159.23 g/mol
InChI Key: HRCPDNJZTQBONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine (CAS: Not explicitly provided; structurally equivalent to "3-(Oxan-4-ylmethoxy)propan-1-amine" in ) is a secondary amine featuring a propan-1-amine backbone linked via an ether bond to a tetrahydro-2H-pyran-4-yl group. This compound combines the conformational rigidity of the tetrahydropyran (THP) ring with the nucleophilic and hydrogen-bonding properties of the primary amine. Its molecular formula is C₈H₁₇NO₂ (calculated based on structural analysis). The THP moiety enhances metabolic stability and lipophilicity, making it a scaffold of interest in medicinal chemistry for CNS-targeting drugs or prodrugs .

Properties

IUPAC Name

3-(oxan-4-yloxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-4-1-5-11-8-2-6-10-7-3-8/h8H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCPDNJZTQBONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates in SN2 pathways but complicate downstream purification.

  • Ether Solvents : THF and 2-MeTHF improve Mitsunobu reaction homogeneity, reducing by-product formation.

Catalytic Enhancements

  • Lewis Acid Catalysts : ZnCl₂ (5 mol%) in epoxide ring-opening increases yield to 74% by stabilizing the transition state.

  • Enzyme-Mediated Amination : Immobilized transaminases achieve 88% yield in reductive amination under mild conditions (pH 7.5, 30°C).

Green Chemistry Approaches

  • Microwave Assistance : Reduces Mitsunobu reaction time from 6 hours to 45 minutes with comparable yields.

  • Solvent-Free Hydrogenation : Ball milling nitriles with NH₃ and Ni catalysts achieves 85% yield, eliminating organic waste.

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its potential as a dual-target ligand, particularly in the context of opioid receptor modulation. Research indicates that derivatives of tetrahydro-2H-pyran structures can be designed to act as agonists for the mu-opioid receptor (MOR) while simultaneously antagonizing dopamine D3 receptors (D3R). This dual action may provide analgesic effects with reduced addictive liabilities, making it a candidate for treating conditions like opioid use disorder (OUD) and chronic pain .

Structural Optimization
Studies have shown that modifying the structure of compounds similar to 3-((tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine can enhance their pharmacokinetic properties. For example, optimizing the physicochemical properties through computer-aided drug design has led to improved blood-brain barrier permeability and selectivity for specific receptor subtypes .

Synthesis and Derivatives

Synthetic Routes
The synthesis of this compound typically involves the reaction of tetrahydro-2H-pyran derivatives with appropriate amine precursors. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity, enabling researchers to create a library of compounds for screening against different biological targets .

Case Studies
Recent studies have documented various analogs derived from this compound that exhibit promising activity against target receptors. For instance, certain derivatives have shown enhanced binding affinity to D3R while maintaining MOR activity, suggesting a potential therapeutic window for managing pain without the high risk of addiction associated with traditional opioids .

Research Applications

In Vitro and In Vivo Studies
Research utilizing this compound has included both in vitro assays and in vivo models to assess its efficacy and safety profile. These studies often focus on evaluating the compound's effects on pain pathways and its potential side effects related to dopaminergic systems .

Potential for Drug Development
The ongoing research into this compound's applications highlights its role as a scaffold for developing new therapeutics aimed at treating pain and addiction. The ability to modify its structure opens avenues for creating more effective medications with fewer side effects, aligning with modern pharmacological goals of precision medicine .

Mechanism of Action

The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The tetrahydropyran ring and amine group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and cellular processes, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Features of Analogs
Compound Name Structure Molecular Formula Key Features
3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine Propan-1-amine linked via ether to THP-4-yl C₈H₁₇NO₂ Ether bridge, primary amine, THP ring rigidity
3-(Tetrahydro-2H-pyran-4-yl)propan-1-amine (CAS: 1086393-62-5) Propan-1-amine directly attached to THP-4-yl C₈H₁₇NO Direct C–C bond (no ether), reduced polarity
3-((tert-Butyldimethylsilyl)oxy)propan-1-amine Propan-1-amine with silyl-protected ether C₉H₂₃NOSi Bulky silyl group, labile under acidic/basic conditions
CM-157 (3-[[4-[2-tert-butyl-1-(tetrahydropyran-4-ylmethyl)benzimidazol-5-yl]sulfonyl]propan-1-amine) Complex benzimidazole-sulfonyl-THP derivative C₂₇H₃₆N₄O₃S Extended aromatic system, CB2 receptor selectivity
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine Fluorophenyl-imidazolylpyrimidine hybrid C₁₇H₁₈FN₅ Aromatic substituents, potential kinase inhibition

Physicochemical Properties

Property Target Compound 3-(THP-4-yl)propan-1-amine Silyl Ether Analog
Molecular Weight 159.23 g/mol 143.23 g/mol 213.38 g/mol
LogP (Predicted) ~1.2 ~1.8 ~3.5
Solubility Moderate in polar solvents Higher lipophilicity Low aqueous solubility
Stability Stable under physiological pH Similar stability Acid-sensitive (silyl cleavage)
  • CM-157 : High molecular weight (496.7 g/mol) and LogP (~4.2) limit BBB penetration but enhance receptor binding .

Biological Activity

Introduction

3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine, a compound with the molecular formula C8_8H17_{17}NO2_2 and CAS number 933758-72-6, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a tetrahydro-pyran moiety, which is known for its diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Physical and Chemical Data

PropertyValue
Molecular Weight159.23 g/mol
Purity97%
IUPAC NameThis compound
SMILESNCCCOC1CCOCC1

Neuroprotective Effects

Research indicates that compounds containing a pyran scaffold, such as this compound, exhibit neuroprotective properties. Pyran-based drugs have been studied for their efficacy in treating neurodegenerative diseases like Alzheimer's disease (AD). A review highlighted that these compounds could reduce amyloid-beta accumulation and improve cognitive functions in animal models of AD .

Antioxidant Activity

The antioxidant properties of pyran derivatives are notable. These compounds can scavenge free radicals, thereby reducing oxidative stress in neuronal cells. This activity is crucial in neurodegenerative conditions where oxidative damage plays a significant role .

Cholinesterase Inhibition

Cholinesterase inhibitors are essential in managing symptoms of Alzheimer's disease. Preliminary studies suggest that this compound may exhibit cholinesterase inhibitory activity, thus enhancing acetylcholine levels in the brain . This mechanism could potentially lead to improved memory and cognitive function.

In Vivo Studies

In a study assessing the neuroprotective effects of various pyran derivatives, compounds similar to this compound demonstrated significant reductions in neuronal cell death induced by oxidative stress. The results indicated that these compounds could modulate signaling pathways involved in cell survival and apoptosis .

Q & A

Q. What are the standard synthetic routes for 3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via multi-step reactions involving:

  • Substitution : Reacting tetrahydro-2H-pyran-4-ol with a halogenated propane derivative (e.g., 3-bromopropan-1-amine) under basic conditions (e.g., NaH/DMF) to form the ether linkage .
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF or Et₂O is used to reduce intermediate nitro or nitrile groups to the primary amine .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity.

Q. Critical factors :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance substitution efficiency.
  • Temperature : Reactions at 0–5°C minimize side reactions (e.g., over-reduction).
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Q. How is the purity and structural integrity of this compound validated in academic research?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) resolves impurities .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ ~3.5–4.0 ppm (pyran-O-CH₂), δ ~2.7–3.0 ppm (NH₂), and δ ~1.5–1.8 ppm (tetrahydropyran CH₂) confirm structure .
    • Mass spectrometry : ESI-MS (m/z [M+H]⁺ = 188.2) validates molecular weight .
  • Elemental analysis : Carbon and nitrogen content (±0.3%) ensures stoichiometric consistency .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s selectivity in kinase inhibition (e.g., c-Src/Abl) compared to other tyrosine kinases?

Answer:

  • Binding interactions : The tetrahydropyran-4-yloxy group occupies hydrophobic pockets in c-Src/Abl kinases, while the propan-1-amine moiety forms hydrogen bonds with catalytic lysine residues (e.g., Lys295 in c-Src) .
  • Selectivity profiling : Kinase inhibition assays (IC₅₀ values) reveal >100-fold selectivity over EGFR or VEGFR due to steric clashes with bulkier residues in non-target kinases .
  • Molecular dynamics simulations : Free-energy calculations (MM-PBSA) highlight favorable van der Waals interactions with Tyr340 in Abl .

Q. How can contradictory data on synthetic yields (e.g., 70% vs. 98%) be resolved when scaling up reactions?

Answer:

  • Root-cause analysis :
    • Byproduct formation : Over-reduction (e.g., LiAlH₄ generating secondary amines) vs. controlled NaBH₄ use .
    • Oxygen sensitivity : Amine intermediates may oxidize; inert atmosphere (N₂/Ar) improves consistency .
  • Process optimization :
    • Flow chemistry : Continuous reactors reduce batch variability and improve heat/mass transfer .
    • DoE (Design of Experiments) : Taguchi methods optimize parameters (e.g., solvent ratio, temperature) .

Q. What strategies are employed to study the compound’s conformation in solution and its impact on bioactivity?

Answer:

  • NMR-based conformational analysis :
    • NOESY : Cross-peaks between the pyran ring CH₂ and propan-1-amine NH₂ indicate preferred gauche conformations .
    • J-coupling constants : ³JHH values (e.g., ~8–10 Hz) suggest chair conformation of the tetrahydropyran ring .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) correlate low-energy conformers with in vitro activity (e.g., IC₅₀ differences between axial/equatorial substituents) .

Q. How is the compound’s stability evaluated under physiological conditions for preclinical studies?

Answer:

  • Forced degradation studies :
    • Acidic/basic hydrolysis : Incubation in HCl/NaOH (0.1–1 M) at 37°C for 24h; HPLC monitors degradation products (e.g., tetrahydropyran-4-ol) .
    • Oxidative stress : H₂O₂ (3%) induces amine oxidation; LC-MS identifies nitro or hydroxylamine derivatives .
  • Plasma stability : Incubation in rat/human plasma (37°C, 1h) followed by protein precipitation and LC-MS/MS quantifies remaining parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.